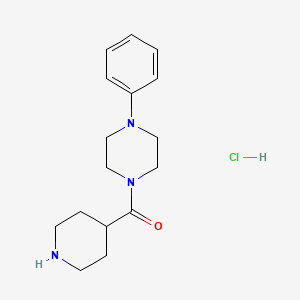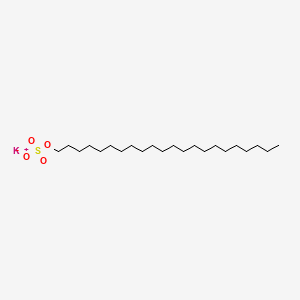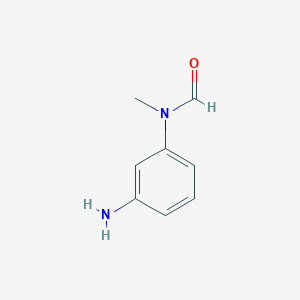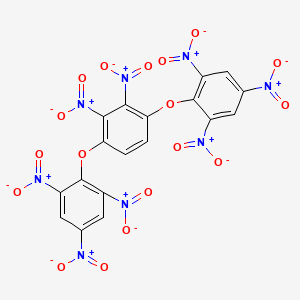
Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene is a complex organic compound with the molecular formula C18H6N8O18 and a molecular weight of 622.28304 . This compound is characterized by its high nitrogen content and multiple nitro groups, making it a subject of interest in various scientific fields, particularly in the study of energetic materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene typically involves the nitration of precursor compounds. One common method includes the nitration of 1,4-dihydroxybenzene with a mixture of nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring . The reaction conditions often require careful control of temperature and concentration to ensure the desired substitution pattern and to minimize side reactions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to handle the exothermic nature of nitration reactions safely. The product is then purified through recrystallization or other separation techniques to achieve the desired purity .
化学反应分析
Types of Reactions
Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidative conditions, leading to the formation of more highly nitrated derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Higher nitrated compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, particularly in the context of its toxicity and interaction with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
作用机制
The mechanism of action of dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved often include electron transfer processes and the formation of radical species .
相似化合物的比较
Similar Compounds
Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene: Similar in structure but with different substitution patterns on the benzene ring.
Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene: Another isomer with nitro groups in different positions.
Uniqueness
Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene is unique due to its specific substitution pattern, which influences its reactivity and stability. This compound’s high nitrogen content and multiple nitro groups make it particularly valuable in the study of energetic materials and their applications .
属性
CAS 编号 |
94248-18-7 |
|---|---|
分子式 |
C18H6N8O18 |
分子量 |
622.3 g/mol |
IUPAC 名称 |
2,3-dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene |
InChI |
InChI=1S/C18H6N8O18/c27-19(28)7-3-9(21(31)32)17(10(4-7)22(33)34)43-13-1-2-14(16(26(41)42)15(13)25(39)40)44-18-11(23(35)36)5-8(20(29)30)6-12(18)24(37)38/h1-6H |
InChI 键 |
IYAIVFRLSPBEDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


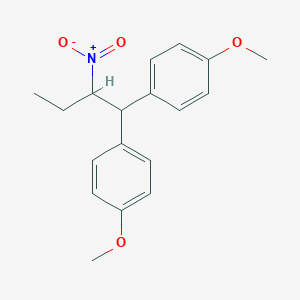
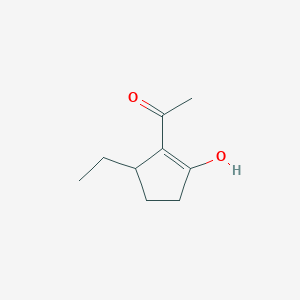

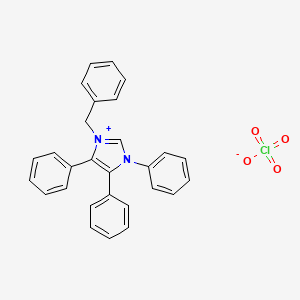
![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
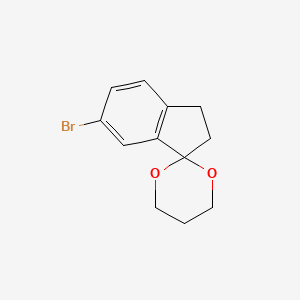
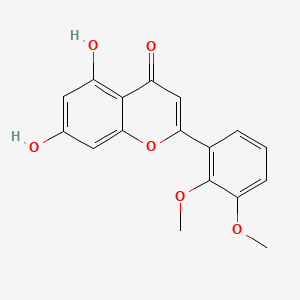
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-propylpentoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13789580.png)
